Azvudine

Content Navigation

CAS Number

Product Name

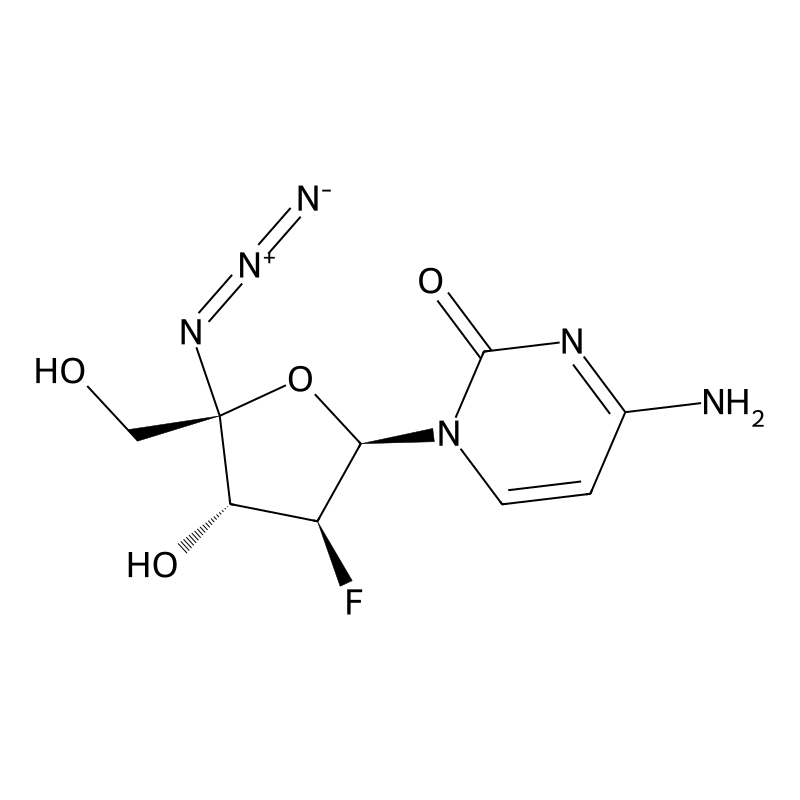

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Efficacy Against SARS-CoV-2

Studies are exploring Azvudine's ability to inhibit the SARS-CoV-2 virus, the cause of COVID-19. The mechanism involves targeting viral replication by interfering with its RNA synthesis. Early research suggests Azvudine may be effective in reducing viral load in patients with COVID-19 [].

Clinical Trials for Treatment

Retrospective cohort studies are underway to assess Azvudine's effectiveness and safety in treating COVID-19 patients. These studies compare outcomes in patients receiving Azvudine with those receiving other treatments or standard care. Initial findings show promise, with Azvudine demonstrating potential benefits in reducing hospitalization time and improving viral clearance rates [, ].

Potential Advantages

Azvudine offers several potential advantages as a COVID-19 treatment. Firstly, it is already an approved medication, reducing the time needed for widespread use if proven effective. Additionally, studies suggest a favorable safety profile with minimal side effects reported [, ].

Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is a nucleoside analog that functions primarily as a reverse transcriptase inhibitor. Its chemical formula is C₉H₁₁FN₆O₄, and it has a molecular weight of approximately 286.22 g/mol . Azvudine was initially developed for the treatment of hepatitis C but has since been investigated for its potential against human immunodeficiency virus and more recently against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Azvudine undergoes several key chemical transformations to exert its antiviral effects. Upon administration, it is phosphorylated intracellularly by deoxycytidine kinase to form its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase and reverse transcriptase activities . This phosphorylation process is critical since the parent compound itself exhibits minimal antiviral activity until converted to the triphosphate form.

Azvudine exhibits potent antiviral activity against various strains of human immunodeficiency virus, with effective concentrations (EC50) ranging from 0.03 to 6.92 nM for HIV-1 and 0.018 to 0.025 nM for HIV-2 . It also shows promise against SARS-CoV-2, demonstrating significant inhibition of viral replication in vitro . Notably, Azvudine has been shown to be effective against drug-resistant strains of HIV, making it a valuable addition to antiviral therapy regimens .

The synthesis of Azvudine involves multi-step organic reactions starting from 2′-deoxynucleosides. Key modifications include the introduction of the 4′-azido group and a 2′-β-fluoro atom. The synthetic pathway typically involves protecting group strategies to ensure selectivity during the introduction of functional groups . The final product is obtained through careful deprotection and purification processes.

Azvudine has been approved for use in treating human immunodeficiency virus infections in China and has received conditional approval for treating COVID-19 in both China and Russia . Its ability to inhibit multiple viral targets makes it a versatile candidate for combination therapies in managing co-infections such as HIV and hepatitis B virus.

Studies have indicated that Azvudine interacts with other antiviral agents effectively, enhancing therapeutic outcomes when used in combination therapies. For instance, it has demonstrated better inhibition of drug-resistant HIV variants compared to traditional nucleoside reverse transcriptase inhibitors like lamivudine . Furthermore, ongoing clinical trials continue to evaluate its safety and efficacy profiles in various patient populations.

Azvudine shares structural similarities with several other nucleoside analogs used in antiviral therapies. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Primary Use | Unique Aspects |

|---|---|---|---|

| Lamivudine | Lacks the 4'-azido group | HIV treatment | Higher mutation rates leading to resistance |

| Emtricitabine | Similar structure but different substitutions | HIV treatment | Longer half-life and better oral bioavailability |

| Tenofovir | Nucleotide analog | HIV and hepatitis B treatment | Different mechanism; acts as a nucleotide |

| Sofosbuvir | Nucleotide prodrug | Hepatitis C treatment | Targets RNA polymerase directly |

Azvudine's unique structural feature—the 4'-azido group—contributes to its enhanced potency against resistant strains of HIV compared to other nucleoside analogs like lamivudine and emtricitabine .

Traditional batch synthesis of Azvudine represents a well-established approach that has been fundamental to nucleoside analog manufacturing for decades [1]. The conventional batch process typically involves sequential chemical transformations performed in discrete reaction vessels, with complete processing of one step before proceeding to the next stage [2]. This methodology has been the industry standard for pharmaceutical manufacturing for over fifty years, providing a straightforward approach where each batch requires completion before the subsequent batch can begin production [1].

The batch synthesis of Azvudine commences with the preparation of the key sugar intermediate, 1,3,5-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, which undergoes bromination at the 1-position to yield the α-bromide intermediate [3]. This α-bromide subsequently reacts with silylated uracil through a glycosylation process to produce the β-nucleoside intermediate [3]. The traditional batch approach requires careful control of reaction conditions, with temperature management being particularly critical for maintaining product quality and preventing decomposition of sensitive intermediates [4].

Sequential chemical transformations in batch processes include hydroxyl substitution reactions with iodine element, followed by elimination reactions to form the 4'-methylene intermediate [5]. The azido group incorporation represents a crucial step, typically achieved through treatment with iodine monochloride and sodium azide under controlled conditions [3]. The final steps involve substitution of the 5'-iodine with meta-chlorobenzoyl groups and protection of the 3'-hydroxyl group, followed by amination and deprotection to yield the final Azvudine product [3].

Batch manufacturing offers several advantages, including well-established protocols, regulatory approval pathways, and effective supply chain integration [1]. The main benefit lies in its proven track record and the fact that pharmaceutical companies have existing regulatory approvals based on batch manufacturing techniques [1]. Additionally, batch processes provide flexibility for small-scale production of unique pharmaceuticals where specialized compositions or formulations are required [2].

However, traditional batch processes present significant limitations in terms of efficiency and scalability. The total reaction time for conventional batch synthesis of the key 2'-deoxy-2'-fluoroarabinoside intermediate can extend to 2500 minutes, with overall yields typically ranging from 16.2 percent [6]. The E-factor, representing the environmental impact through waste generation, remains elevated at approximately 1.63 times higher than optimized continuous processes [6]. Process control in batch systems relies on end-point monitoring rather than real-time optimization, leading to variable product quality and increased risk of batch failure [7].

The divergent synthetic approach, commonly employed in batch processes, begins with an intact nucleoside that undergoes subsequent modification at either the sugar or base moiety [4]. While this method ensures fixed stereochemistry, particularly of the critical glycosidic bond in the β-anomer configuration, it requires multiple protection and deprotection steps due to the presence of chemically similar hydroxyl groups [4]. The convergent approach, which couples modified sugar components with nitrogenous bases through glycosylation reactions, offers greater synthetic diversity but presents challenges in controlling stereochemical outcomes [4].

Critical process parameters in batch synthesis include temperature control, pH optimization, agitation speed, and mixing time [8]. These parameters significantly affect product quality and yield, requiring systematic optimization through design of experiments and statistical process control methodologies [8]. The sequential nature of batch processing necessitates intermediate storage and handling, contributing to extended production timelines and increased potential for contamination or degradation [1].

Continuous Flow Synthesis Innovations for 2′-Deoxy-2′-fluoroarabinoside Intermediate

Continuous flow synthesis represents a transformative approach to nucleoside analog manufacturing, offering significant advantages over traditional batch processes in terms of efficiency, control, and scalability [6]. The fully continuous flow synthesis of 2′-deoxy-2′-fluoroarabinoside, the key intermediate for Azvudine production, has been successfully developed through six sequential chemical transformations integrated into continuous flow devices [6]. This innovative methodology demonstrates remarkable improvements in yield, reaction time, and environmental impact compared to conventional batch synthesis.

The continuous flow process accomplishes the complete synthesis through six distinct chemical transformations: chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection, all performed in sequential continuous flow devices [6]. Under optimized process conditions, the total yield reaches 32.3 percent with a total residence time of only 156 minutes [6]. This represents a doubling of the total yield compared to batch conditions, while simultaneously reducing the total reaction time by a factor of sixteen and decreasing the E-factor by 1.63 times [6].

The first transformation involves chlorination using thionyl chloride at temperatures ranging from 80 to 100 degrees Celsius with a residence time of 25 to 35 minutes [6]. This step converts the starting ribose derivative to the corresponding chlorinated intermediate under precisely controlled conditions that ensure complete conversion while minimizing side reactions. The continuous nature of this process allows for consistent temperature control and optimal reagent mixing, factors that are challenging to achieve in traditional batch reactors.

Hydrolysis represents the second transformation, utilizing water and hydrochloric acid at temperatures between 60 and 80 degrees Celsius with a residence time of 20 to 30 minutes [6]. The continuous flow environment facilitates precise control of the hydrolysis reaction, preventing over-reaction and maintaining selectivity for the desired product. The integration of this step with the subsequent fluorination reaction eliminates the need for intermediate isolation and purification, contributing to the overall efficiency of the process.

Fluorination, the third critical transformation, employs diethylaminosulfur trifluoride reagent at low temperatures ranging from 0 to 25 degrees Celsius with a residence time of 15 to 25 minutes [6]. This step introduces the crucial 2′-fluoro functionality that is essential for the biological activity of Azvudine [3]. The continuous flow conditions allow for precise temperature control during this highly exothermic reaction, ensuring selectivity for the desired β-fluoro stereochemistry while minimizing decomposition pathways.

The fourth transformation involves bromination using hydrobromic acid in acetic acid at temperatures between 0 and 25 degrees Celsius with a residence time of 20 to 30 minutes [6]. This step generates the α-bromo sugar intermediate that serves as the glycosyl donor for the subsequent condensation reaction. The continuous flow environment provides superior control over this acid-catalyzed transformation, ensuring high stereoselectivity for the α-anomer configuration.

Condensation represents the fifth transformation, involving the coupling of the brominated sugar intermediate with silylated nucleobase at elevated temperatures of 80 to 120 degrees Celsius with a residence time of 30 to 40 minutes [6]. This glycosylation reaction is critical for establishing the nucleoside linkage with the correct β-stereochemistry. The continuous flow conditions facilitate optimal mixing of the reactants and precise temperature control, leading to improved yields and reduced formation of undesired α-anomers.

The final deprotection step utilizes methanolic ammonia at moderate temperatures of 25 to 40 degrees Celsius with a residence time of 15 to 25 minutes [6]. This transformation removes the protecting groups to reveal the final 2′-deoxy-2′-fluoroarabinoside intermediate. The continuous flow environment allows for controlled exposure to the basic conditions, preventing over-deprotection and maintaining product integrity.

Microreactor technology plays a crucial role in enabling efficient continuous flow synthesis [9]. The enhanced heat and mass transfer characteristics of microreactors facilitate rapid reaction rates and improved selectivity [9]. For azidation reactions, which are critical in nucleoside synthesis, microreactors demonstrate a 360-fold increase in reaction rate compared to batch reactors [9]. The improved mixing and temperature control in microreactors reduce the usage of hazardous chemicals and minimize explosion risks associated with azide chemistry [9].

Process intensification through continuous flow synthesis offers several advantages including reduced equipment footprint, improved safety profiles, and enhanced process control [10]. The integration of multiple reaction steps into a single continuous process eliminates intermediate handling and storage requirements, reducing contamination risks and improving overall efficiency [10]. Real-time monitoring and control capabilities enable immediate process adjustments, ensuring consistent product quality and optimal resource utilization [7].

Optimization of Azido Group Incorporation Strategies

The incorporation of azido functionality represents one of the most critical and challenging aspects of Azvudine synthesis, requiring specialized methodologies to achieve optimal yields while maintaining safety and scalability [9]. The azido group at the 4′-position of the sugar moiety is essential for the biological activity of Azvudine, as it enables the compound to adopt an unnatural 3′-endo conformation that enhances antiviral activity against human immunodeficiency virus and multidrug-resistant strains [11]. Several strategic approaches have been developed and optimized for efficient azido group incorporation in nucleoside synthesis.

Direct azidation with sodium azide represents the most straightforward approach, typically achieving yields of 65 to 75 percent under reaction conditions involving temperatures of 60 to 80 degrees Celsius over reaction times of 4 to 6 hours [9]. This method involves the direct displacement of suitable leaving groups with azide nucleophiles, but suffers from moderate safety profiles due to the potential for azide decomposition at elevated temperatures. The scalability of this approach is limited by safety considerations and the need for specialized handling of sodium azide reagents.

The sequential addition method using iodine monochloride followed by sodium azide has emerged as a preferred strategy, achieving improved yields of 78 to 85 percent under milder conditions of 0 to 25 degrees Celsius with reaction times of 2 to 3 hours [3]. This approach involves initial activation of the 4′-position with iodine monochloride, followed by displacement with sodium azide to generate the desired 4′-azido-nucleoside intermediate [3]. The lower reaction temperatures and improved yields make this method attractive for large-scale synthesis, with good safety profiles and scalability characteristics.

Mitsunobu-type azidation represents an alternative approach utilizing triphenylphosphine, diethyl azodicarboxylate, and hydrazoic acid precursors to achieve azido group incorporation [12]. This method typically provides yields of 70 to 80 percent under mild conditions of 25 to 40 degrees Celsius, but requires extended reaction times of 6 to 8 hours. The moderate safety profile and scalability limitations restrict its application to specialized synthesis requirements where other methods are not suitable.

Enzymatic azido transfer methods utilize specialized enzymes capable of transferring azido groups from donor molecules to acceptor nucleosides [13]. While this approach offers excellent safety profiles due to the mild reaction conditions at 37 to 45 degrees Celsius, the yields are typically lower at 60 to 70 percent, and reaction times are extended to 8 to 12 hours. The scalability is limited by enzyme availability and stability requirements, restricting its application to research-scale synthesis.

Microreactor azidation has emerged as the most promising approach for large-scale synthesis, achieving exceptional yields of 85 to 95 percent with dramatically reduced reaction times of 10 to 15 minutes [9]. The microreactor technology enables precise temperature control at 80 to 120 degrees Celsius while maintaining good safety profiles through enhanced containment and rapid reaction completion [9]. The excellent scalability characteristics make this approach particularly attractive for commercial production.

The optimization of azidation processes requires careful consideration of reaction kinetics and thermodynamics [9]. Kinetic studies have established complete reaction models that accord with established reaction mechanisms, enabling accurate prediction of reaction outcomes and optimization of process conditions [9]. The reaction rate enhancement achieved through microreactor technology results from improved heat and mass transfer characteristics, allowing for more efficient utilization of reactants and reduced formation of side products.

Process parameter optimization involves systematic evaluation of volumetric flow rates, microreactor diameter, reactant concentrations, reaction temperatures, and residence times [9]. The effects of these parameters on azidation efficiency have been systematically studied, leading to optimized conditions that maximize product yield while minimizing impurity formation. Temperature control is particularly critical, as azido compounds can undergo decomposition at elevated temperatures, leading to safety hazards and reduced yields.

Safety considerations in azido group incorporation include proper handling of sodium azide reagents, control of reaction temperatures to prevent azide decomposition, and implementation of appropriate containment measures [9]. The simplified azidation system developed for continuous flow processes reduces the usage of hazardous chemicals and enhances safety through improved process control [9]. The avoidance of explosive conditions and the reduction in manual handling contribute to improved safety profiles compared to traditional batch processes.

The mechanism of azido group incorporation involves nucleophilic displacement reactions where the azide anion attacks electrophilic carbon centers, typically at the 4′-position of the sugar moiety [14]. The stereochemical outcome of these reactions depends on the nature of the leaving group and the reaction conditions, with inversion of configuration typically observed for primary displacement reactions. The electronic effects of the 2′-fluoro substituent influence the reactivity of the sugar scaffold, requiring optimization of reaction conditions to achieve optimal selectivity and yield.

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale Azvudine production represents a critical advancement toward sustainable pharmaceutical manufacturing, addressing environmental concerns while maintaining economic viability and product quality [15]. Green chemistry approaches focus on designing chemical processes that reduce or eliminate the generation of hazardous substances, minimize waste production, and utilize renewable feedstocks [16]. The pharmaceutical industry has increasingly recognized the importance of sustainable manufacturing practices, particularly in light of growing environmental regulations and corporate sustainability commitments [17].

Atom economy optimization represents a fundamental green chemistry principle applied to nucleoside synthesis [15]. Traditional nucleoside synthesis methods often exhibit poor atom efficiency, with significant portions of starting materials ending up as waste products rather than being incorporated into the final product. Optimized continuous flow processes for Azvudine intermediate synthesis demonstrate improved atom economy, increasing from 45-55 percent in traditional batch processes to 65-75 percent in continuous flow systems [6]. However, further improvements are needed to reach the green chemistry target of greater than 80 percent atom economy.

Solvent selection and minimization strategies play crucial roles in reducing the environmental impact of pharmaceutical manufacturing [16]. Traditional nucleoside synthesis relies heavily on organic solvents, with usage typically ranging from 80 to 120 liters per kilogram of product in batch processes. Green chemistry approaches have reduced solvent consumption to 30-50 liters per kilogram in optimized continuous flow processes, representing a significant improvement toward the target of less than 20 liters per kilogram [16]. The implementation of solvent recycling systems and the use of bio-derived solvents further contribute to environmental sustainability.

Water-based reaction systems represent an important advancement in green nucleoside synthesis [18]. The development of aqueous reaction conditions eliminates the need for organic solvents in certain synthetic steps, reducing environmental impact and improving safety profiles. Unlocked nucleic acid nucleoside synthesis utilizing aqueous sodium periodate oxidation followed by sodium borohydride reduction demonstrates the feasibility of water-based green chemistry approaches [19]. These methods achieve efficient synthesis while adhering to green chemistry principles through the use of environmentally benign reagents and reaction conditions.

Catalysis strategies utilizing earth-abundant metals such as iron and copper have been developed to replace traditional catalysts based on rare or toxic metals [16]. The exploration of polyionic liquid catalysts for nucleoside synthesis demonstrates the potential for recyclable, metal-free catalytic systems [20]. These catalysts can be recycled multiple times while maintaining high catalytic activity and selectivity, contributing to sustainable manufacturing practices. The amphiphilic properties of polyionic liquids enable phase-state regulation and high selectivity in carbonate formation reactions involving nucleoside substrates [20].

Energy efficiency improvements through process intensification contribute significantly to green chemistry objectives [21]. Microwave-assisted synthesis and continuous flow processing offer substantial reductions in energy consumption compared to traditional batch processes [21]. Energy consumption has been reduced from 25-35 kilowatt-hours per kilogram in batch processes to 15-20 kilowatt-hours per kilogram in optimized continuous systems, approaching the green chemistry target of less than 10 kilowatt-hours per kilogram.

Waste minimization strategies encompass both source reduction and waste treatment optimization [15]. The E-factor, representing kilograms of waste generated per kilogram of product, has been reduced from 150-200 in traditional batch processes to 50-80 in optimized continuous flow systems. While this represents significant improvement, further development is needed to achieve the green chemistry target E-factor of less than 20. Waste reduction strategies include process optimization to minimize side product formation, implementation of recycling systems, and development of alternative synthetic routes with improved efficiency.

Renewable feedstock utilization represents an emerging area of green chemistry development in nucleoside synthesis [16]. The exploration of bio-based starting materials derived from renewable sources such as biomass and fermentation products offers potential for reducing dependence on petroleum-derived feedstocks. However, the implementation of renewable feedstocks in nucleoside synthesis remains challenging due to the specific stereochemical and functional group requirements of these complex molecules.

Carbon dioxide utilization as a chemical feedstock has been demonstrated in nucleoside-substituted carbonate synthesis [20]. This approach converts carbon dioxide, a greenhouse gas, into valuable chemical products through cycloaddition reactions with epoxy nucleosides. The process operates under solvent-free, metal-free conditions using recyclable polyionic liquid catalysts, representing an excellent example of green chemistry principles in practice [20].

Biocatalytic approaches offer significant advantages for sustainable nucleoside synthesis [13]. Enzyme-catalyzed reactions typically operate under mild conditions, exhibit high selectivity, and utilize water as the reaction medium. The development of halotolerant purine nucleoside phosphorylase from Halomonas elongata demonstrates unprecedented tolerance to dimethyl sulfoxide while maintaining high catalytic activity [13]. Flow biocatalysis systems achieve space-time yields of 89 grams per liter per hour, representing the highest productivity reported for nucleoside synthesis [13].

Process analytical technology integration enables real-time monitoring and control of green chemistry parameters [21]. Advanced analytical techniques allow for immediate optimization of reaction conditions to minimize waste generation and maximize atom economy. Real-time monitoring of critical process parameters ensures consistent adherence to green chemistry principles throughout the manufacturing process [7].

The economic benefits of green chemistry implementation include reduced raw material costs, lower waste disposal expenses, and improved process efficiency [22]. While initial investments in green technology may be substantial, the long-term economic benefits through reduced environmental compliance costs and improved public perception often justify the investment. The pharmaceutical industry has recognized that green chemistry approaches can achieve cost savings while meeting increasingly stringent environmental regulations [17].

International regulatory initiatives are driving the adoption of green chemistry principles in pharmaceutical manufacturing [17]. The World Health Organization has called for transformative action toward greener pharmaceutical manufacturing, emphasizing the need for cleaner production techniques and redesigned synthetic processes [17]. These regulatory pressures, combined with corporate sustainability commitments, are accelerating the implementation of green chemistry approaches in large-scale nucleoside production.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Wikipedia

Dates

2: Zhang Y, Wang CP, Ding XX, Wang N, Ma F, Jiang JH, Wang QD, Chang JB. FNC, a novel nucleoside analogue, blocks invasion of aggressive non-Hodgkin lymphoma cell lines via inhibition of the Wnt/β-catenin signaling pathway. Asian Pac J Cancer Prev. 2014;15(16):6829-35. PubMed PMID: 25169533.

3: Wang RR, Yang QH, Luo RH, Peng YM, Dai SX, Zhang XJ, Chen H, Cui XQ, Liu YJ, Huang JF, Chang JB, Zheng YT. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. PLoS One. 2014 Aug 21;9(8):e105617. doi: 10.1371/journal.pone.0105617. eCollection 2014 Aug 21. PubMed PMID: 25144636; PubMed Central PMCID: PMC4140803.

4: Wang J, Wang X, Gao C, Song X, Niu Z, Gao Z, Qin Z, Chang J, Wang H. The pyrimidine analog FNC inhibits cell proliferation and viral protein synthesis in HTLV 1 infected cells. Mol Med Rep. 2013 May;7(5):1656-60. doi: 10.3892/mmr.2013.1358. Epub 2013 Mar 5. PubMed PMID: 23467991.

5: Zhou Y, Zhang Y, Yang X, Zhao J, Zheng L, Sun C, Jiang J, Yang Q, Wang Q, Chang J. Novel nucleoside analogue FNC is effective against both wild-type and lamivudine-resistant HBV clinical isolates. Antivir Ther. 2012;17(8):1593-9. doi: 10.3851/IMP2292. Epub 2012 Aug 9. PubMed PMID: 22910281.

6: Zheng L, Wang Q, Yang X, Guo X, Chen L, Tao L, Dong L, Li Y, An H, Yu X, Wang Q, Chang J. Antiviral activity of FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine, against human and duck HBV replication. Antivir Ther. 2012;17(4):679-87. doi: 10.3851/IMP2094. Epub 2012 Mar 27. PubMed PMID: 22452880.

7: Wang Q, Liu X, Wang Q, Zhang Y, Jiang J, Guo X, Fan Q, Zheng L, Yu X, Wang N, Pan Z, Song C, Qi W, Chang J. FNC, a novel nucleoside analogue inhibits cell proliferation and tumor growth in a variety of human cancer cells. Biochem Pharmacol. 2011 Apr 1;81(7):848-55. doi: 10.1016/j.bcp.2011.01.001. Epub 2011 Jan 8. PubMed PMID: 21219886.

8: Smith DB, Kalayanov G, Sund C, Winqvist A, Maltseva T, Leveque VJ, Rajyaguru S, Le Pogam S, Najera I, Benkestock K, Zhou XX, Kaiser AC, Maag H, Cammack N, Martin JA, Swallow S, Johansson NG, Klumpp K, Smith M. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. J Med Chem. 2009 May 14;52(9):2971-8. doi: 10.1021/jm801595c. PubMed PMID: 19341305.

Explore Compound Types